molecular formula C12H19NO3 B141482 tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 148404-28-8

tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B141482
CAS No.: 148404-28-8
M. Wt: 225.28 g/mol
InChI Key: GGNDIMLSSMWKDR-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Process and Applications :Tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a pharmacologically significant intermediate. Its synthesis process involves the transformation of isoindole to diacid using KMnO4 mediated oxidative cleavage, offering a cost-effective and high-yielding method suitable for large-scale production. This compound represents an essential pharmacophore for diversified pharmacological activities, highlighting its importance in the development of new therapeutic agents (Bahekar et al., 2017).

Molecular and Structural Analysis :The compound, as part of a series of conjugated buta-1,3-dienes substituted with a heterocyclic group, exhibits potential as dyes and pigments due to its long-range conjugated systems. Its structural characteristics and stability were extensively studied through (1)H NMR, (13)C NMR, mass spectroscopy, and X-ray crystal structure analysis, offering insights into its three-dimensional structures and conjugation planes. Such detailed analysis underscores its applicability in the field of material sciences, particularly in the development of colorants (Liu et al., 2014).

Chemical Transformations and Molecular Architecture :The compound is involved in the synthesis of a variety of structurally complex and pharmacologically relevant molecules. The Mukaiyama crossed-aldol-type reaction, used in synthesizing 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydropyrrole-1-carboxylate, exemplifies its role in creating molecules with intricate molecular architecture. The reaction's diastereoselectivity and the ability to form hydrogen-bonded hexagonal arrangements or centrosymmetric dimers through O-H...O hydrogen bonding highlight the compound's versatility in synthetic chemistry (Vallat et al., 2009).

Properties

IUPAC Name

tert-butyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-10(14)5-9(8)7-13/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNDIMLSSMWKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(=O)CC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00933400
Record name tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148404-28-8
Record name tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexahydrocyclopenta[c]pyrrol-5(1H)-one, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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